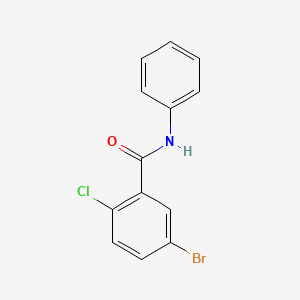

N-Phenyl 5-bromo-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

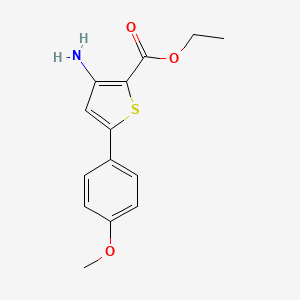

Synthesis Analysis

The synthesis of N-Phenyl 5-bromo-2-chlorobenzamide involves complex chemical reactions. For instance, a related compound, N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, is synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through elimination, reduction, and bromination reactions (H. Bi, 2014). Another approach involves the treatment of acid chlorides with anilines to prepare a series of N-phenylamides, demonstrating the compound's versatile synthetic routes (F. L. Setliff & J. Z. Caldwell, 1991).

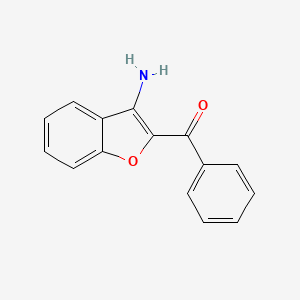

Molecular Structure Analysis

The molecular structure of related compounds such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one has been characterized by X-ray crystallography, revealing significant insights into the conformation and assembly mode in crystals. This information aids in understanding the structural aspects of N-Phenyl 5-bromo-2-chlorobenzamide (V. Kravtsov et al., 2012).

Chemical Reactions and Properties

The reactivity of compounds containing chloro and bromo substituents, such as 1-chloro-3-phenyldiazirines, reveals the influence of substituents on reaction pathways, such as anti-SN2' mechanisms and [1,3]-sigmatropic shifts. These studies provide a foundation for understanding the chemical behavior of N-Phenyl 5-bromo-2-chlorobenzamide (Tomáš Martinů & W. Dailey, 2006).

Physical Properties Analysis

The physical properties of compounds closely related to N-Phenyl 5-bromo-2-chlorobenzamide, such as solubility, crystal structure, and phase transitions, are significantly influenced by their molecular structure and substituents. For example, the crystal structure determination of related compounds provides insights into molecular conformations and assembly, which are essential for predicting the physical properties of N-Phenyl 5-bromo-2-chlorobenzamide (B. K. Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, binding affinities, and interaction mechanisms with biomolecules, are critical for applications in materials science and biochemistry. Studies on related compounds, such as the interaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides leading to trisubstituted thiazoles, shed light on the versatile chemical properties that N-Phenyl 5-bromo-2-chlorobenzamide might exhibit (D. Count & J. A. J. Jarvis, 1977).

Scientific Research Applications

Reactivity Studies

N-Phenyl 5-bromo-2-chlorobenzamide's reactivity has been a subject of interest in organic chemistry. Martinu and Dailey (2006) investigated the reactivity of related compounds, observing that the presence of electron-withdrawing or donating substituents significantly influences the reaction pathways and products. Their study provides insights into the reaction mechanisms of chloro- and bromo-substituted diazirines, which are structurally related to N-Phenyl 5-bromo-2-chlorobenzamide (Martinu & Dailey, 2006).

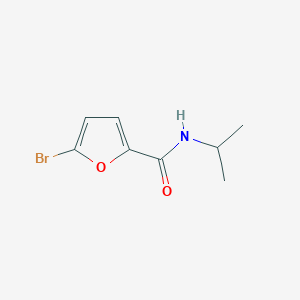

Environmental Impact and Degradation

The degradation products of compounds similar to N-Phenyl 5-bromo-2-chlorobenzamide have been studied for their environmental impact. Lu, Zhou, and Liu (2004) examined 2-chlorobenzamide, a degradation product of a related compound, assessing its potential environmental risks. Their research offers a model for predicting the peak concentration of such degradation products, contributing to the understanding of the environmental safety of related compounds (Lu, Zhou, & Liu, 2004).

Insecticidal and Antimicrobial Activities

Qi et al. (2014) explored the insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which include structurally similar compounds. Their research highlights the relationship between structure and insecticidal activity, providing valuable information for the development of new insecticides (Qi et al., 2014). Additionally, Buchta et al. (2004) investigated the antimicrobial properties of halogenated phenyl derivatives, including compounds related to N-Phenyl 5-bromo-2-chlorobenzamide. This study adds to the knowledge of potential antimicrobial agents (Buchta et al., 2004).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a focal point in chemical research. Bi (2014) describes the synthesis of a novel non-peptide CCR5 antagonist, indicating the potential for pharmaceutical applications of such compounds (Bi, 2014). Cai et al. (2015) synthesized a fluorescent probe for hydrogen peroxide detection using a related compound, demonstrating its application in analytical chemistry (Cai et al., 2015).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “N-Phenyl 5-bromo-2-chlorobenzamide”. Use of personal protective equipment and adequate ventilation is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name |

5-bromo-2-chloro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYPMPWKLOFNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357991 |

Source

|

| Record name | N-PHENYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl 5-bromo-2-chlorobenzamide | |

CAS RN |

420826-50-2 |

Source

|

| Record name | N-PHENYL 5-BROMO-2-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)